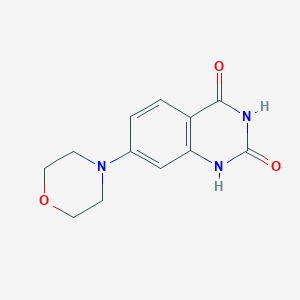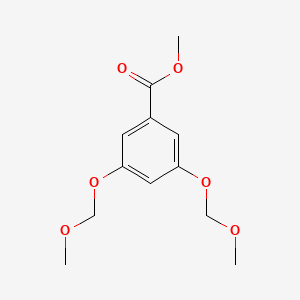
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of a chlorophenyl group, a sulfanyl linkage, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl thiol is reacted with the oxazole intermediate.
Attachment of the Tetrahydropyran Group: This can be done through various methods, including alkylation reactions where the tetrahydropyran moiety is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has shown antiviral activity.
Indole Derivatives: Indole derivatives also feature heterocyclic rings and have diverse biological activities.
Uniqueness
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is unique due to its combination of a chlorophenyl group, a sulfanyl linkage, and an oxazole ring, which together confer distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C14H14ClNO2S |
|---|---|
分子量 |
295.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C14H14ClNO2S/c15-11-1-3-12(4-2-11)19-13-9-16-14(18-13)10-5-7-17-8-6-10/h1-4,9-10H,5-8H2 |
InChIキー |
SOZOJFZIKSOFOH-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C2=NC=C(O2)SC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-yl]methanol](/img/structure/B8665847.png)








